![molecular formula C13H19BrO2 B2698923 Methyl 1-adamantyl(bromo)acetate CAS No. 97041-95-7](/img/structure/B2698923.png)
Methyl 1-adamantyl(bromo)acetate
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Overview
Description
“Methyl 1-adamantyl(bromo)acetate” is a chemical compound with the molecular formula C13H19BrO2 . It’s a derivative of adamantane, a type of compound that has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of adamantane derivatives like “Methyl 1-adamantyl(bromo)acetate” often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions involving “Methyl 1-adamantyl(bromo)acetate” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-adamantyl(bromo)acetate” would depend on its specific molecular structure. For instance, the compound methyl bromoacetate, which has a similar structure, is a liquid with a refractive index of 1.458, a boiling point of 51-52 °C/15 mmHg, and a density of 1.616 g/mL at 25 °C .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Methyl 1-adamantyl(bromo)acetate is used in the synthesis of unsaturated adamantane derivatives . These derivatives are important in adamantane chemistry due to their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .
Creation of Monomers
The high reactivity of unsaturated adamantane derivatives allows them to be used as starting materials for the synthesis of monomers . These monomers can then be used to create polymers with specific properties .
Production of Thermally Stable and High-Energy Fuels and Oils
Unsaturated adamantane derivatives, synthesized using Methyl 1-adamantyl(bromo)acetate, can be used to produce thermally stable and high-energy fuels and oils . This is due to the unique properties of adamantane derivatives .
Development of Bioactive Compounds and Pharmaceuticals
Methyl 1-adamantyl(bromo)acetate can be used in the synthesis of bioactive compounds and pharmaceuticals . The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for these applications .
Synthesis of Higher Diamond-Like Bulky Polymers (Diamondoids)
Methyl 1-adamantyl(bromo)acetate can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in both scientific and practical purposes .
Catalyst Development
Adamantane derivatives, which can be synthesized using Methyl 1-adamantyl(bromo)acetate, have diverse applications in the field of catalyst development . Their unique structural properties make them suitable for this purpose .
Mechanism of Action
Target of Action
Methyl 1-adamantyl(bromo)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . The primary targets of Methyl 1-adamantyl(bromo)acetate are the C–H bonds of diamondoid structures . These bonds are particularly strong and characteristic of these caged hydrocarbons .
Mode of Action
The mode of action of Methyl 1-adamantyl(bromo)acetate involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process is facilitated by the adamantyl radical, which is generated using a chlorine radical initially produced via the homolysis of peroxide . This radical then propagates according to a specific mechanism .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-adamantyl(bromo)acetate involve the conversion of diamondoid C–H bonds to C–C bonds . This results in the production of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . These changes can have significant downstream effects, influencing a wide range of biochemical processes.
Result of Action
The result of the action of Methyl 1-adamantyl(bromo)acetate is the formation of substituted adamantanes and diamondoids . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The specific molecular and cellular effects of Methyl 1-adamantyl(bromo)acetate’s action depend on the particular functional groups incorporated into the resulting products .
Action Environment
The action, efficacy, and stability of Methyl 1-adamantyl(bromo)acetate can be influenced by various environmental factors. For example, the generation of the adamantyl radical, a key step in the mode of action of Methyl 1-adamantyl(bromo)acetate, is an exergonic process This means it releases energy and is favored under certain conditions
properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-bromoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJXJRYQZAGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-adamantyl(bromo)acetate |
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